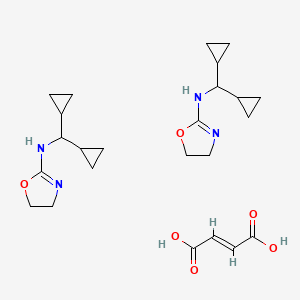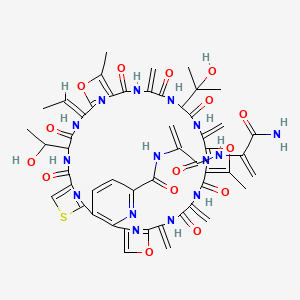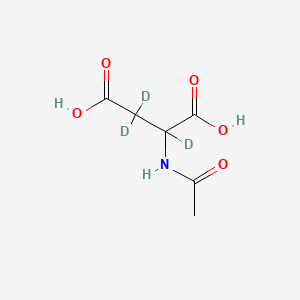![molecular formula C11H20N2O2 B580180 2,6-Diazaspiro[3.4]octano-2-carboxilato de tert-butilo CAS No. 885270-84-8](/img/structure/B580180.png)
2,6-Diazaspiro[3.4]octano-2-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is characterized by a spiro[3.4]octane core with a carboxylate group attached to the tert-butyl group .Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives .Physical And Chemical Properties Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate has a predicted boiling point of 301.3±35.0 °C and a predicted density of 1.10±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Síntesis de inhibidores de ketohexokinasa (KHK)
Este compuesto se utiliza para sintetizar inhibidores de KHK, que muestran potencial para el tratamiento de trastornos metabólicos como la diabetes y la obesidad .
Inhibidores de Nicotinamida Fosforribosiltransferasa (NAMPT)
Sirve como reactivo para crear derivados de dihidroisoindolcarboxamida, que actúan como inhibidores de NAMPT, una enzima involucrada en el metabolismo del cáncer y la longevidad .
Inhibidores de la proteína quinasa asociada a Rho (ROCK)
De manera similar, estos derivados de dihidroisoindolcarboxamida también inhiben ROCK, que desempeña un papel en varios procesos fisiológicos, incluida la motilidad celular, la proliferación y la apoptosis .
Antagonistas de la hormona concentradora de melanina (MCH-1R)
El compuesto se utiliza en la síntesis de derivados de espirodiamina-diarilquetoxima que actúan como antagonistas de MCH-1R, un objetivo para el tratamiento de la obesidad .
Identificación de pistas antituberculosas
Un estudio elaboró un conjunto de compuestos a partir de este bloque de construcción químico, lo que llevó a la identificación de una pista antituberculosa potente con una concentración inhibitoria mínima inferior a 0,4 mg/mL .
Exploración de la periferia molecular
Los investigadores han utilizado este compuesto para explorar diversas variantes de la periferia molecular, incluidos varios sustituyentes de azol, que pueden conducir a nuevas actividades farmacológicas .
Desarrollo del quimiotipo de nitrofurano carboxamida
Se ha utilizado como bloque de construcción para desarrollar un pequeño conjunto de compuestos con un quimiotipo de nitrofurano carboxamida, explorando diferentes periferias moleculares .
Elaboración de la funcionalidad del éster
El compuesto se ha modificado para incluir el grupo 4-metil-1,2,4-triazol al mismo tiempo que se varía el sustituyente en el átomo de nitrógeno de la pirrolidina, mostrando su versatilidad en la síntesis química .
Cada aplicación destaca la versatilidad del compuesto y su potencial para contribuir a diversos campos de la investigación científica.
ChemicalBook - 2,6-Diazaspiro[3.4]octano-2-carboxilato de tert-butilo<a data-citationid="703388a5-c6be-67e5-1a7f-3a43f6568f6a-49-group" h="ID=SERP,5015.1" href="https
Safety and Hazards
Direcciones Futuras
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate has potential medical uses for treating diabetes and obesity as it can be used to synthesize KHK inhibitors . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors , indicating its potential in the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, also known as 2-Boc-2,6-diazaspiro[3.4]octane, is primarily used in the synthesis of inhibitors for several key enzymes. These include ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biological processes, including glucose metabolism, NAD biosynthesis, and cell motility, respectively .
Mode of Action
These inhibitors are designed to bind to their target enzymes and modulate their activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate depend on the specific inhibitors synthesized using this compound. For instance, KHK inhibitors can affect the fructose metabolism pathway, NAMPT inhibitors can influence the NAD biosynthesis pathway, and ROCK inhibitors can modulate pathways involved in cell motility .
Result of Action
The molecular and cellular effects of Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate’s action would depend on the specific inhibitors synthesized using this compound and their targets. For example, inhibition of KHK could potentially lead to decreased fructose metabolism, which could have implications for conditions like diabetes and obesity . Similarly, inhibition of NAMPT and ROCK could affect NAD biosynthesis and cell motility, respectively .
Propiedades
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11/h12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOQJJFPYXAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885270-84-8 |
Source


|
| Record name | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)

![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)









